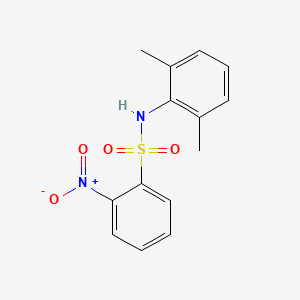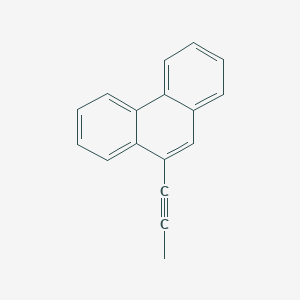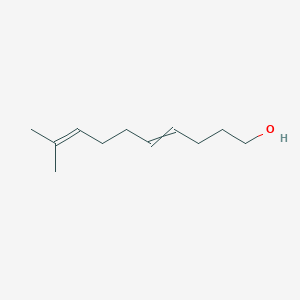
9-Methyldeca-4,8-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyldeca-4,8-dien-1-ol is an organic compound with the molecular formula C11H20O. It consists of a deca-diene backbone with a methyl group and a hydroxyl group attached. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
9-Methyldeca-4,8-dien-1-ol can be synthesized through various synthetic routes. One common method involves the cyclization of E- and Z-9-Methyldeca-3,8-dien-1-ols with aldehydes in the presence of 20 mol% silver hexafluoroantimonate (AgSbF6) under mild conditions. This reaction generates the corresponding oxa-bicycles in good yields with excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and the use of catalytic agents like AgSbF6 can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
9-Methyldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 9-Methyldeca-4,8-dien-1-al or 9-Methyldeca-4,8-dien-1-one.
Reduction: Formation of 9-Methyldecanol.
Substitution: Formation of 9-Methyldeca-4,8-dien-1-chloride.
科学的研究の応用
9-Methyldeca-4,8-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 9-Methyldeca-4,8-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the double bonds can undergo addition reactions. These properties make it a versatile compound in organic synthesis and biological studies .
類似化合物との比較
Similar Compounds
9-Methyldeca-3,8-dien-1-ol: Similar structure but with different positions of double bonds.
8-Methylnona-3,8-dien-1-ol: Another similar compound with a different carbon chain length and position of the methyl group.
特性
CAS番号 |
341527-87-5 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
9-methyldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-7-5-3-4-6-8-10-12/h3-4,9,12H,5-8,10H2,1-2H3 |
InChIキー |
MULMISXPVNLVDM-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC=CCCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


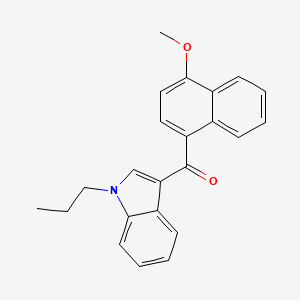

![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

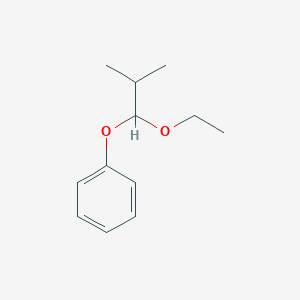

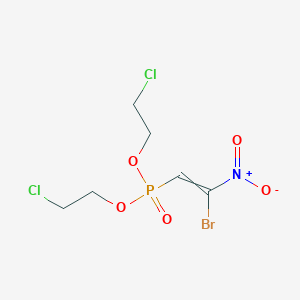


![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
